molecular formula C12H16O3 B1271270 3-(4-Propoxyphenyl)propanoic acid CAS No. 3243-40-1

3-(4-Propoxyphenyl)propanoic acid

Cat. No. B1271270
CAS RN: 3243-40-1
M. Wt: 208.25 g/mol
InChI Key: SOFMLHAGBATXNZ-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)propanoic acid is a chemical compound that is structurally related to various other propanoic acid derivatives, each with unique properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior that could be extrapolated to 3-(4-Propoxyphenyl)propanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, esterification, and other specific reactions tailored to introduce functional groups or modify the molecular structure. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio, demonstrating the reactivity of the β-carboxylic functional group in these compounds . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves spectroscopic techniques to confirm the structure, indicating a complex synthesis pathway .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-amino-3(4-chlorophenyl) butanoic acid was confirmed using FT-IR and FTR spectra, and its molecular electronic energy and geometrical structure were computed using quantum chemical methods . These studies provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compounds.

Chemical Reactions Analysis

The reactivity of propanoic acid derivatives can be quite diverse. For instance, 3-(trichlorogermyl)propanoic acid exhibits unusual reactivity when reacting with phenylmagnesium bromide, leading to different products based on the molar ratio used . This indicates that the propanoic acid moiety can undergo various transformations, which could be relevant when considering the reactivity of 3-(4-Propoxyphenyl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps provide insights into the stability and charge distribution within the molecule . The HOMO-LUMO analysis is particularly useful for understanding the charge transfer and reactivity of the molecule . These analyses are essential for predicting how 3-(4-Propoxyphenyl)propanoic acid might behave under different physical and chemical conditions.

Scientific Research Applications

Renewable Building Blocks in Material Science

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(4-Propoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This is significant in materials science, where it paves the way for a multitude of applications due to its sustainable alternative to phenol and ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Enhancing Chemical Stability and Liposolubility

Synthesis of derivatives of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, like 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been conducted to improve chemical stability and liposolubility. This process also allows for the release of bioactive compounds upon hydrolysis (Chen et al., 2016).

Antioxidant Activity

Research has focused on developing synthetic methods for compounds such as ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds are derived from 3-(4-Propoxyphenyl)propanoic acid and exhibit significant antioxidant activity, which is a critical area of interest in pharmacology and biochemistry (Dovbnya et al., 2022).

Organotin Complexes in Cancer Research

Novel triphenyltin(IV) compounds with derivatives of propanoic acid, such as 3-(4,5-diphenyloxazol-2-yl)propanoic acid, have shown promising results in the synthesis and antiproliferative activity against various human cancer cell lines. This research highlights the potential of such compounds in the development of new cancer therapies (Pantelić et al., 2021).

Synthesis and Cytotoxicity of Natural Esters

The synthesis of natural esters such as 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate and its analogues has been explored. These compounds have shown moderate inhibitory effects on tumor cell lines, indicating their potential use in cancer treatment (Hu et al., 2005).

properties

IUPAC Name

3-(4-propoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMLHAGBATXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367323
Record name 3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propoxyphenyl)propanoic acid

CAS RN

3243-40-1
Record name 3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-propoxyphenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(hydroxyphenyl)propionate (15 g, 83.24 mmol) and iodopropane (12.14 mL, 124.5 mmol) in DMF (80 mL) was added K2CO3 (34 g, 249.7 mmol). The resultant slurry was stirred vigorously and heated to 60° C. under argon for 12 h. DMF was evaporated and residue partitioned between EtOAC and 1N HCl. The organic layer was washed with H2O, and brine then dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by flash column chromatography (10% EtOAc in hexanes) to provide the desired product (17 g, 98%) as a clear oil. The resultat oil was dissolved in THF (150 mL), and 2M NaOH (68 mL) was added. The reaction was stirred overnight at room temperature. THF was evaporated and residue acidified with concentrated HCl and extracted 3 times with EtOAC, (100 mL). The organic layer was washed with H2O, dried over Na2SO4 and concentrated to a white solid which was recrystalized from hexanes to provide the desired product (14.06 g 82%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.14 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kitamura, H Fukushi, T Miyawaki… - Chemical and …, 2001 - jstage.jst.go.jp
To improve the in vitro and in vivo potency of our first low molecular weight GPIIb/IIIa antagonist 1 (TAK-029), a series of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted) acetyl]-3-(2-…
Number of citations: 17 www.jstage.jst.go.jp
Y Wan, T Liu, X Li, C Chen, H Fang - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
As an important member of anti-apoptotic Bcl-2 protein, myeloid cell leukemia sequence 1 (Mcl-1) protein is an attractive target for cancer therapy. In this study, a new series of …
Number of citations: 15 www.sciencedirect.com
BH Njus, A Chigaev, A Waller, D Wlodek… - Assay and drug …, 2009 - liebertpub.com
α 4 β 1 -Integrin (very late antigen-4 (VLA-4)) mediates cell adhesion to cell surface ligands (VCAM-1). Binding of VLA-4 to VCAM-1 initiates rolling and firm adhesion of leukocytes to …
Number of citations: 26 www.liebertpub.com
C Chen, Y Nie, G Xu, X Yang, H Fang, X Hou - Bioorganic & Medicinal …, 2019 - Elsevier
Bcl-2 family proteins, which divides into pro-apoptosis proteins and anti-apoptosis proteins, are involved in cell apoptosis progression. As numerous studies illustrated, targeting Bcl-2 …
Number of citations: 13 www.sciencedirect.com
H Nagarajan, U Vetrivel - Life Sciences, 2021 - Elsevier
Glaucoma is the second leading cause of blindness in the world and is characterized by the loss of retinal ganglion cells (RGC) over a period of time, leading to complete blindness. …
Number of citations: 3 www.sciencedirect.com

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